(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS spectral analysis .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, including reactions with different aryl azides in a copper-catalyzed one-pot reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives, such as melting point, boiling point, and density, can be determined using various analytical techniques .Scientific Research Applications
Chemosensors for Cyanide Anions
One notable application of coumarin benzothiazole derivatives, which are structurally related to the compound , is their use as chemosensors for cyanide anions. These derivatives exhibit a color change and fluorescence quenching in the presence of cyanide ions, making them useful for the detection of cyanide in various environments. This property is particularly significant given the toxicity of cyanide and the need for sensitive detection methods. The application demonstrates the utility of such compounds in environmental monitoring and safety applications (Kangnan Wang et al., 2015).
Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents
Another research focus has been the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, incorporating similar structural motifs to the specified compound. These synthesized compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential as pharmaceutical agents. This research underscores the broader utility of such chemical frameworks in drug development, particularly in addressing inflammation and pain (A. Abu‐Hashem et al., 2020).
Antibacterial Agents
The synthesis of analogs incorporating benzothiazole and related structures has led to the discovery of compounds with promising antibacterial activity. Specifically, certain derivatives have been found to exhibit significant efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as leads for the development of new antibacterial drugs. This research highlights the relevance of such chemical structures in combating bacterial infections, contributing to the ongoing search for novel antimicrobial agents (M. Palkar et al., 2017).
Environmental Applications: Removal of Heavy Metals
The compound has also found application in environmental science, particularly in the removal of heavy metals from industrial wastes. A novel magnetic nanoadsorbent based on a similar thiazole derivative has been developed for the effective removal of Zn2+ and Cd2+ ions from wastewater. This research underscores the potential of such compounds in addressing environmental pollution and offers a promising approach for the remediation of heavy metal-contaminated sites (Kiomars Zargoosh et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4,7-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-17-10-7(14)2-3-8(15)11(10)21-13(17)16-12(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGHDUXYITKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=COCCO3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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